![molecular formula C22H20N6O B12297545 N-((2',3-Dimethyl-[2,4'-bipyridin]-5-yl)methyl)-4-(pyridin-2-yl)-1H-pyrazole-1-carboxamide](/img/structure/B12297545.png)
N-((2',3-Dimethyl-[2,4'-bipyridin]-5-yl)methyl)-4-(pyridin-2-yl)-1H-pyrazole-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2’,3-Diméthyl-[2,4’-bipyridin]-5-yl)méthyl)-4-(pyridin-2-yl)-1H-pyrazole-1-carboxamide est un composé organique complexe qui a suscité l'intérêt dans divers domaines scientifiques en raison de ses propriétés structurelles uniques et de ses applications potentielles. Ce composé présente un noyau bipyridine, un cycle pyrazole et un groupe carboxamide, ce qui en fait une molécule polyvalente pour la recherche et les applications industrielles.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de N-((2’,3-Diméthyl-[2,4’-bipyridin]-5-yl)méthyl)-4-(pyridin-2-yl)-1H-pyrazole-1-carboxamide implique généralement plusieurs étapes, commençant par la préparation du noyau bipyridine. Cela peut être réalisé par une série de réactions de couplage, souvent utilisant des méthodes de couplage croisé catalysées par le palladium telles que les réactions de Suzuki ou de Heck. Le cycle pyrazole est ensuite introduit par des réactions de cyclisation impliquant des hydrazines et des 1,3-dicétones. Enfin, le groupe carboxamide est ajouté par des réactions d'amidation, souvent en utilisant des réactifs comme les carbodiimides ou les chlorures d'acyle.
Méthodes de production industrielle
Dans un contexte industriel, la production de ce composé impliquerait probablement l'optimisation de la voie de synthèse pour la mise à l'échelle et la rentabilité. Cela pourrait inclure l'utilisation de réacteurs à écoulement continu pour améliorer l'efficacité de la réaction et le rendement, ainsi que la mise en œuvre de principes de chimie verte pour minimiser les déchets et l'impact environnemental.
Analyse Des Réactions Chimiques
Types de réactions
N-((2’,3-Diméthyl-[2,4’-bipyridin]-5-yl)méthyl)-4-(pyridin-2-yl)-1H-pyrazole-1-carboxamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des réactifs tels que le permanganate de potassium ou le trioxyde de chrome, conduisant à la formation de dérivés oxydés.
Réduction : Les réactions de réduction peuvent être effectuées en utilisant des agents comme l'hydrure d'aluminium et de lithium ou le borohydrure de sodium, conduisant à des formes réduites du composé.
Substitution : Le composé peut participer à des réactions de substitution nucléophile ou électrophile, selon les groupes fonctionnels présents et les conditions de réaction.
Réactifs et conditions courants
Oxydation : Permanganate de potassium, trioxyde de chrome et peroxyde d'hydrogène.
Réduction : Hydrure d'aluminium et de lithium, borohydrure de sodium et hydrogénation catalytique.
Substitution : Agents halogénants, nucléophiles comme les amines ou les thiols, et électrophiles comme les halogénures d'alkyle.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner des acides carboxyliques ou des cétones, tandis que la réduction pourrait produire des alcools ou des amines. Les réactions de substitution peuvent conduire à une variété de dérivés fonctionnalisés.
Applications de la recherche scientifique
N-((2’,3-Diméthyl-[2,4’-bipyridin]-5-yl)méthyl)-4-(pyridin-2-yl)-1H-pyrazole-1-carboxamide a plusieurs applications dans la recherche scientifique, notamment :
Chimie : Utilisé comme ligand en chimie de coordination et en catalyse, facilitant diverses transformations chimiques.
Biologie : Enquête sur son potentiel en tant que molécule biologiquement active, avec des études explorant ses interactions avec des cibles biologiques.
Médecine : Examiné pour son potentiel thérapeutique, en particulier dans le développement de nouveaux médicaments pour traiter les maladies.
Industrie : Utilisé dans la synthèse de matériaux avancés et comme élément constitutif de composés organiques complexes.
Mécanisme d'action
Le mécanisme d'action de N-((2’,3-Diméthyl-[2,4’-bipyridin]-5-yl)méthyl)-4-(pyridin-2-yl)-1H-pyrazole-1-carboxamide implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le noyau bipyridine peut se coordonner avec les ions métalliques, influençant diverses voies biochimiques. Le cycle pyrazole et le groupe carboxamide peuvent également participer à des liaisons hydrogène et à d'autres interactions non covalentes, modulant l'activité biologique du composé.
Applications De Recherche Scientifique
N-((2’,3-Dimethyl-[2,4’-bipyridin]-5-yl)methyl)-4-(pyridin-2-yl)-1H-pyrazole-1-carboxamide has several applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis, facilitating various chemical transformations.
Biology: Investigated for its potential as a bioactive molecule, with studies exploring its interactions with biological targets.
Medicine: Examined for its therapeutic potential, particularly in the development of new drugs for treating diseases.
Industry: Utilized in the synthesis of advanced materials and as a building block for complex organic compounds.
Mécanisme D'action
The mechanism of action of N-((2’,3-Dimethyl-[2,4’-bipyridin]-5-yl)methyl)-4-(pyridin-2-yl)-1H-pyrazole-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bipyridine core can coordinate with metal ions, influencing various biochemical pathways. The pyrazole ring and carboxamide group can also participate in hydrogen bonding and other non-covalent interactions, modulating the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Composés similaires
- N-((2’,3-Diméthyl-[2,4’-bipyridin]-5-yl)méthyl)-4-(pyridin-2-yl)-1H-pyrazole-1-carboxamide
- N-((2’,3-Diméthyl-[2,4’-bipyridin]-5-yl)méthyl)-4-(pyridin-3-yl)-1H-pyrazole-1-carboxamide
- N-((2’,3-Diméthyl-[2,4’-bipyridin]-5-yl)méthyl)-4-(pyridin-4-yl)-1H-pyrazole-1-carboxamide
Unicité
L'unicité de N-((2’,3-Diméthyl-[2,4’-bipyridin]-5-yl)méthyl)-4-(pyridin-2-yl)-1H-pyrazole-1-carboxamide réside dans son arrangement structurel spécifique, qui confère des propriétés chimiques et biologiques distinctes
Propriétés
Formule moléculaire |
C22H20N6O |
|---|---|
Poids moléculaire |
384.4 g/mol |
Nom IUPAC |
N-[[5-methyl-6-(2-methylpyridin-4-yl)pyridin-3-yl]methyl]-4-pyridin-2-ylpyrazole-1-carboxamide |
InChI |
InChI=1S/C22H20N6O/c1-15-9-17(11-25-21(15)18-6-8-23-16(2)10-18)12-26-22(29)28-14-19(13-27-28)20-5-3-4-7-24-20/h3-11,13-14H,12H2,1-2H3,(H,26,29) |
Clé InChI |
CUYYBJHIJOLHFL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CN=C1C2=CC(=NC=C2)C)CNC(=O)N3C=C(C=N3)C4=CC=CC=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



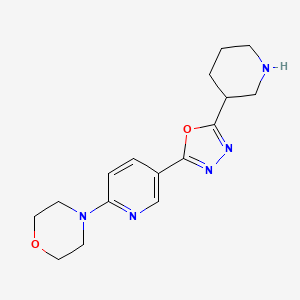
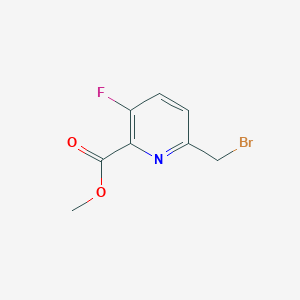
![2-[[2-[2-[[2-[[2-[[2-[[2-[[2-(2,6-diaminohexanoylamino)-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]propanoylamino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid](/img/structure/B12297479.png)
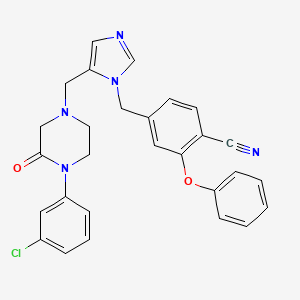
![Hexacyclo[9.2.1.02,10.03,8.04,6.05,9]tetradecane;methylcyclohexane;tricyclo[5.2.1.02,6]decane](/img/structure/B12297488.png)


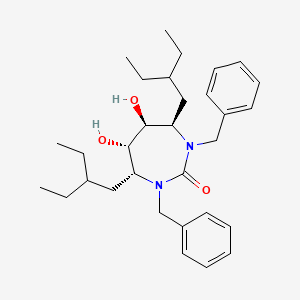

![1-[2-[(1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B12297527.png)
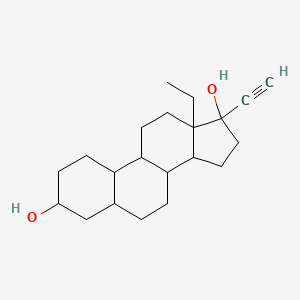
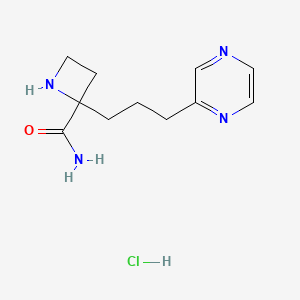
![N,N-dimethyl-5-(pyridin-3-ylmethyl)-1,2,3,3a,4,6,7,7a-octahydropyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B12297544.png)
